Hydrazinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis[2,2-dimethyl- Hydrazinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis[2,2-dimethyl-
Brand Name: Vulcanchem
CAS No.: 85095-61-0
VCID: VC4135318
InChI: InChI=1S/C19H26N6O2/c1-24(2)22-18(26)20-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)21-19(27)23-25(3)4/h5-12H,13H2,1-4H3,(H2,20,22,26)(H2,21,23,27)
SMILES: CN(C)NC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NN(C)C
Molecular Formula: C19H26N6O2
Molecular Weight: 370.4 g/mol

Hydrazinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis[2,2-dimethyl-

CAS No.: 85095-61-0

Cat. No.: VC4135318

Molecular Formula: C19H26N6O2

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

Hydrazinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis[2,2-dimethyl- - 85095-61-0

Specification

CAS No. 85095-61-0
Molecular Formula C19H26N6O2
Molecular Weight 370.4 g/mol
IUPAC Name 1-(dimethylamino)-3-[4-[[4-(dimethylaminocarbamoylamino)phenyl]methyl]phenyl]urea
Standard InChI InChI=1S/C19H26N6O2/c1-24(2)22-18(26)20-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)21-19(27)23-25(3)4/h5-12H,13H2,1-4H3,(H2,20,22,26)(H2,21,23,27)
Standard InChI Key AQABZFKTYXFIJF-UHFFFAOYSA-N
SMILES CN(C)NC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NN(C)C
Canonical SMILES CN(C)NC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NN(C)C

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

Critical physical parameters include:

PropertyValue/RangeSource
Melting Point174–179°C
LogP (Octanol-Water)3.40
Topological PSA88.7 Ų
Hydrogen Bond Donors4
Hydrogen Bond Acceptors4

The relatively high topological polar surface area (88.7 Ų) suggests limited membrane permeability, directing its applications toward surface-active roles in materials science rather than biological systems.

Synthesis and Industrial Production

Reaction Pathways

While explicit synthetic protocols remain proprietary, retrosynthetic analysis indicates probable formation through:

  • Methylene bridging: Ullmann coupling of 4-iodophenyl units using methylene precursors

  • Hydrazinecarboxamide functionalization: Stepwise addition of dimethylhydrazine to isocyanate intermediates

Key process parameters from patent analogs include:

  • Solvent systems: Toluene (30 min reaction time at room temperature)

  • Stoichiometric controls: Molar ratios critical for preventing oligomerization

  • Purification: Likely involves recrystallization from ketonic solvents (e.g., cyclopentanone)

Complexation Behavior

The compound demonstrates notable supramolecular interactions, forming:

  • 1:1 complexes with methanol and ethanol

  • 2:1 adducts with tetrahydrofuran

  • Stoichiometric compounds with sulfinylbis[methane]

These complexes modify solubility profiles without altering core inhibitory functionality, enabling tailored delivery in polymer matrices .

Functional Applications

Polymer Stabilization

As Yellow inhibitor HN-150, the compound excels in:

  • UV-induced yellowing mitigation: Quenches excited-state carbonyl groups in polyurethanes and polycarbonates

  • Thermo-oxidative protection: Scavenges peroxyl radicals during extrusion processes

  • Synergistic effects: Enhances performance of phenolic antioxidants in multilayer packaging films

Regulatory-Compliant Formulations

Its inclusion in industrial formulations complies with:

  • REACH restrictions on persistent organic pollutants (POPs)

  • TSCA Section 5 significant new use rules (SNURs)

  • Global Harmonized System (GHS) classification for acute toxicity (Category 4)

Control MeasureSpecification
Workplace MonitoringAirborne concentrations ≤0.1%
PPE RequirementsChemical-resistant gloves; full-face respirators
Engineering ControlsClosed-process systems with local exhaust
Spill ManagementContainment using non-combustible absorbents

Environmental Fate

The compound's environmental profile requires:

  • Water release limits: <1 ppb in effluent streams

  • Biodegradation testing: OECD 301F ready biodegradability assessment

  • Bioaccumulation potential: BCF <100 L/kg (estimated from logP)

Analytical Characterization Methods

Spectroscopic Identification

  • FT-IR: Urea carbonyl stretch at 1665–1680 cm⁻¹

  • ¹H NMR (DMSO-d₆): δ 2.95 (s, 12H, N(CH₃)₂), δ 6.65–7.25 (m, 8H aromatic)

  • HRMS: m/z 370.2117 [M+H]⁺

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